tert-Butyl 4-((trimethylsilyl)ethynyl)benzoate

Sonogashira coupling C(sp²)–C(sp) bond formation Process chemistry

This dual-protected building block enables in situ CsF-mediated desilylation that avoids volatile terminal alkyne handling and suppresses homocoupling side reactions in Sonogashira couplings. The tert-butyl ester withstands fluoride conditions—a decisive advantage over methyl/ethyl analogs prone to transesterification or hydrolysis. This orthogonal stability is essential for constructing MOF linkers, API intermediates, and functionalized π-systems via sequential deprotection (TBAF then TFA/DCM). Procure in ≥95% purity for reliable gram-to-kilogram scalability.

Molecular Formula C16H22O2Si
Molecular Weight 274.43 g/mol
CAS No. 111291-96-4
Cat. No. B173481
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 4-((trimethylsilyl)ethynyl)benzoate
CAS111291-96-4
Molecular FormulaC16H22O2Si
Molecular Weight274.43 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)C1=CC=C(C=C1)C#C[Si](C)(C)C
InChIInChI=1S/C16H22O2Si/c1-16(2,3)18-15(17)14-9-7-13(8-10-14)11-12-19(4,5)6/h7-10H,1-6H3
InChIKeyKAYVQNMVOJPPLD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 4-((trimethylsilyl)ethynyl)benzoate (CAS 111291-96-4): Structural and Reactivity Profile for Chemical Procurement


tert-Butyl 4-((trimethylsilyl)ethynyl)benzoate (CAS 111291-96-4), with the molecular formula C16H22O2Si and a molecular weight of 274.44 g/mol, is a specialized building block in organic synthesis [1]. It consists of a tert-butyl-protected benzoic acid core substituted at the para position with a trimethylsilyl (TMS)-protected ethynyl group . This dual-protection motif—a base-labile tert-butyl ester and a fluoride-labile TMS-alkyne—provides orthogonal deprotection handles for sequential functionalization [2]. The compound is primarily employed as an intermediate in Sonogashira cross-coupling reactions and in the construction of conjugated organic materials, including metal-organic frameworks (MOFs) and advanced π-systems [3]. It is commercially available from multiple suppliers in research-grade purities (typically 95–98%) .

tert-Butyl 4-((trimethylsilyl)ethynyl)benzoate: Why Structural Analogs Cannot Be Interchanged in Synthesis Workflows


Substituting tert-Butyl 4-((trimethylsilyl)ethynyl)benzoate with structurally related compounds such as tert-butyl 4-ethynylbenzoate (CAS 111291-97-5), methyl 4-((trimethylsilyl)ethynyl)benzoate (CAS 75867-41-3), or 4-((trimethylsilyl)ethynyl)benzoic acid (CAS 16116-80-6) introduces critical differences in reactivity, purification, and reaction compatibility that compromise synthetic efficiency [1]. The TMS-ethynyl group in the target compound enables in situ desilylation protocols that avoid the handling and stability issues associated with volatile terminal alkynes, as demonstrated by CsF-mediated Sonogashira conditions that suppress alkyne homocoupling side reactions [2]. Simultaneously, the tert-butyl ester provides acid-stable carboxylic acid protection that remains intact under standard fluoride-mediated desilylation conditions, a feature not shared by methyl or ethyl ester analogs which are prone to transesterification or hydrolysis under the same conditions [3]. Furthermore, the molecular weight and polarity differences among analogs directly affect chromatographic purification profiles and crystallization behavior, making direct reagent substitution impractical without method revalidation [4]. The following evidence quantifies these differentiating characteristics.

tert-Butyl 4-((trimethylsilyl)ethynyl)benzoate: Quantitative Differentiation Evidence Versus Analogs


In Situ Desilylation Sonogashira Coupling: Yield and Scalability Advantage Over Terminal Alkyne Analog

In a direct class-level comparison, tert-Butyl 4-((trimethylsilyl)ethynyl)benzoate, when employed in a CsF-mediated in situ desilylation Sonogashira protocol with aryl bromides, achieves product yields that are superior to those obtained using the terminal alkyne analog tert-butyl 4-ethynylbenzoate under conventional Sonogashira conditions [1]. The TMS-protected compound suppresses alkyne homocoupling (Glaser coupling), a major side reaction when free terminal alkynes are used [2]. At a 50 g reaction scale, the TMS-alkyne protocol demonstrates a 95% isolated yield, showcasing robust scalability for industrial applications [1].

Sonogashira coupling C(sp²)–C(sp) bond formation Process chemistry

Orthogonal Deprotection Selectivity: Fluoride-Stable tert-Butyl Ester Differentiates from Methyl and Ethyl Ester Analogs

Under standard fluoride-mediated desilylation conditions (e.g., TBAF in THF), the tert-butyl ester in the target compound remains intact, enabling selective TMS removal to generate tert-butyl 4-ethynylbenzoate without ester cleavage [1]. In contrast, methyl 4-((trimethylsilyl)ethynyl)benzoate and ethyl 4-((trimethylsilyl)ethynyl)benzoate are susceptible to transesterification or partial hydrolysis under the same conditions due to the higher electrophilicity of the primary alkyl ester carbonyl [2]. This orthogonal stability is quantified by the complete retention of the tert-butyl ester signal in ¹H NMR (δ ~1.6 ppm, 9H) after TBAF treatment, whereas methyl ester analogs show 5–15% methanol formation by GC-MS [2].

Protecting group strategy Orthogonal deprotection Synthetic methodology

Purification Efficiency: Chromatographic Resolution Advantage Over Polar Acid Analog

The tert-butyl ester group in the target compound confers significantly higher lipophilicity compared to 4-((trimethylsilyl)ethynyl)benzoic acid, as reflected in predicted logP values [1]. This increased lipophilicity translates to improved chromatographic separation from polar side products, reducing purification time and solvent consumption. In a typical silica gel chromatography purification (hexanes/EtOAc gradient), the target compound elutes at ~10–15% EtOAc, whereas the free acid analog requires 30–50% EtOAc with significant tailing .

Purification Chromatography Work-up efficiency

tert-Butyl 4-((trimethylsilyl)ethynyl)benzoate: Evidence-Based Procurement and Application Scenarios


Scalable Sonogashira Cross-Coupling for API Intermediate Synthesis

When synthesizing aryl-alkynyl conjugated intermediates for active pharmaceutical ingredients (APIs) or agrochemicals, tert-Butyl 4-((trimethylsilyl)ethynyl)benzoate is the preferred reagent over the free terminal alkyne analog [1]. The CsF-mediated in situ desilylation protocol enables gram-to-kilogram scale reactions with 95% yield and avoids the volatility and homocoupling liabilities of tert-butyl 4-ethynylbenzoate [1]. This scalability advantage is critical for medicinal chemistry groups advancing candidates to preclinical development and for CROs offering reliable multi-step synthesis services [2].

Sequential Deprotection Strategies in Complex Molecule Synthesis

In the synthesis of molecules requiring orthogonal deprotection of carboxylic acid and alkyne functionalities, the target compound's dual-protection motif is indispensable [3]. The fluoride-stable tert-butyl ester allows TMS removal with TBAF or CsF to generate tert-butyl 4-ethynylbenzoate without ester cleavage, which can then undergo further Sonogashira coupling [3]. Subsequent acid treatment (e.g., TFA/DCM) liberates the free carboxylic acid for amide coupling or other transformations. Methyl and ethyl ester analogs lack this orthogonal stability and lead to complex mixtures upon fluoride exposure [4]. This scenario is common in the construction of MOF linkers, peptide mimics, and functionalized materials .

Purification-Centric Workflows in High-Throughput Chemistry

For automated synthesis platforms or high-throughput purification workflows, the favorable chromatographic profile of tert-Butyl 4-((trimethylsilyl)ethynyl)benzoate reduces method development time and solvent consumption . Its higher Rf in nonpolar mobile phases enables faster flash chromatography and cleaner separation from polar impurities compared to the free acid analog [5]. This characteristic is particularly valuable in library synthesis where dozens to hundreds of analogs are purified, directly impacting operational efficiency and per-compound cost .

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